molecular formula C11H20O2 B13573712 Ethyl 3-isopropyl-4-methylpent-2-enoate

Ethyl 3-isopropyl-4-methylpent-2-enoate

Cat. No.: B13573712
M. Wt: 184.27 g/mol
InChI Key: SHUMILKEZSWTMJ-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-4-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 4-methyl-3-propan-2-ylpent-2-enoate

InChI

InChI=1S/C11H20O2/c1-6-13-11(12)7-10(8(2)3)9(4)5/h7-9H,6H2,1-5H3

InChI Key

SHUMILKEZSWTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Esterification via Acid-Alcohol Condensation (DCC/DMAP Method)

One common approach to preparing substituted pentenoates involves esterification of the corresponding carboxylic acid with ethanol using coupling reagents:

  • Reagents: 3-isopropyl-4-methylpent-2-enoic acid, ethanol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP).
  • Conditions: Reaction in dichloromethane at 0 °C to room temperature overnight.
  • Mechanism: DCC activates the acid to an O-acylurea intermediate, which is attacked by ethanol in the presence of DMAP as nucleophilic catalyst.
  • Outcome: Formation of this compound with high selectivity and yield.
  • Purification: Silica gel column chromatography.

This method is widely used for ester synthesis due to mild conditions and good yields, typically above 80% isolated yield.

Wittig Olefination of Aldehydes with Ethyl (Triphenylphosphoranylidene) Acetate

Another efficient synthetic route involves Wittig reaction:

  • Reagents: Aldehyde precursor bearing the 3-isopropyl-4-methylpentanal skeleton and ethyl (triphenylphosphoranylidene) acetate.
  • Conditions: Reaction in dichloromethane at room temperature for ~6 hours.
  • Mechanism: The ylide reacts with the aldehyde to form an alkene via a betaine intermediate, yielding the α,β-unsaturated ester.
  • Outcome: this compound with controlled stereochemistry.
  • Purification: Silica gel chromatography.

This method allows direct installation of the double bond conjugated to the ester group with good control over the alkene geometry.

Base-Catalyzed Condensation and Subsequent Functionalization

  • Starting materials: Alkyl-substituted pentanones or pentanal derivatives.
  • Approach: Base-catalyzed condensation (e.g., aldol or Knoevenagel condensation) with esters or aldehydes to introduce the α,β-unsaturation.
  • Example: Using strong bases such as lithium diisopropylamide (LDA) to generate enolates, followed by alkylation or condensation steps.
  • Outcome: Intermediate enones or unsaturated esters, which can be further modified to this compound.
  • Notes: Requires careful temperature control (-20 to 0 °C) to avoid side reactions.

Oxidation and Functional Group Interconversion

  • Oxidation: Conversion of alcohol or aldehyde precursors to the corresponding α,β-unsaturated acid or ester.
  • Reagents: IBX (2-iodoxybenzoic acid) for oxidation of alcohols to enones.
  • Subsequent steps: Esterification or Wittig olefination to form the target ester.
  • Yields: Moderate to good yields (60–85%) depending on step sequence and purification.

Permanganate-Mediated Oxidative Transformations

  • Context: Potassium permanganate oxidation in the presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) and acetic acid in solvents like 3-pentanone at 0 °C.
  • Purpose: Selective oxidation of precursors to functionalized esters or acids.
  • Outcome: Pure this compound obtained after silica gel chromatography.
  • Yields: High yields reported for scaled-up reactions (up to 90%).

Summary Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
DCC/DMAP Esterification Acid, Ethanol, DCC, DMAP CH2Cl2, 0 °C to RT, overnight 80–90 Mild, high selectivity
Wittig Olefination Aldehyde, Ethyl (triphenylphosphoranylidene) acetate CH2Cl2, RT, 6 h 75–85 Good stereocontrol
Base-Catalyzed Condensation LDA, alkyl halides or aldehydes THF, -20 to 0 °C 60–80 Requires strict temperature control
Oxidation with IBX Alcohol precursor, IBX DCM or MeCN, RT 60–85 Moderate yields, multiple steps
Permanganate Oxidation KMnO4, TBAB, AcOH, 3-pentanone 0 °C, 1 h 85–90 Scalable, clean conversion

Detailed Research Outcomes and Analysis

  • Selectivity: The DCC/DMAP esterification and Wittig olefination methods provide excellent selectivity for the α,β-unsaturated ester formation with minimal side products.
  • Scalability: Permanganate oxidation with phase transfer catalysts has been demonstrated on multi-millimole scale with consistent yields and purity, indicating suitability for preparative synthesis.
  • Stereochemical Control: Wittig olefination allows control over the E/Z geometry of the double bond, which is critical for downstream applications.
  • Reaction Times: Esterification and oxidation steps typically require overnight or several hours, while permanganate oxidation is rapid (1 hour at 0 °C).
  • Purification: Silica gel chromatography is the standard method for isolating pure this compound in all methods.
  • Safety and Handling: Use of strong bases (LDA), oxidants (KMnO4), and coupling reagents (DCC) requires appropriate safety measures and inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Ethyl 3-isopropyl-4-methylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

Ethyl 3-isopropyl-4-methylpent-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-methyl-3-pentenoate: Another ester with a similar structure but different substitution pattern.

    Mthis compound: A methyl ester analog with similar chemical properties.

    Propyl 3-isopropyl-4-methylpent-2-enoate: A propyl ester analog with variations in physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-isopropyl-4-methylpent-2-enoate, and how can reaction conditions be optimized?

  • Methodology : Begin with Claisen or Horner-Wadsworth-Emmons condensation to form the α,β-unsaturated ester backbone. Introduce the isopropyl and methyl groups via alkylation or Michael addition, using catalysts like LDA (Lithium Diisopropylamide) in anhydrous THF at −78°C to control regioselectivity . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and optimize yields (typically 60–75%) by adjusting stoichiometry and reaction time. Purify via fractional distillation or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (CDCl₃, 400 MHz) to identify olefinic protons (δ 5.5–6.5 ppm) and ester carbonyl (δ 165–175 ppm). Compare with computed spectra using tools like ACD/Labs or ChemDraw .
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated C=C (~1650 cm⁻¹).
  • Mass Spectrometry : Employ EI-MS to detect molecular ion peaks (expected m/z ≈ 184 for [M]⁺) and fragmentation patterns .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition byproducts (e.g., hydrolysis to carboxylic acid) using LC-MS .

Advanced Research Questions

Q. How can discrepancies between observed and calculated NMR chemical shifts be resolved?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental shifts with computational results, accounting for solvent effects (e.g., chloroform polarization in COSMO-RS models). Discrepancies >0.5 ppm may indicate conformational flexibility or tautomerism . Use software like Gaussian or ORCA for modeling .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Calculate frontier molecular orbitals (HOMO/LUMO) using DFT to identify reactive sites. For example, the α,β-unsaturated ester’s LUMO is localized on the C=O and C=C bonds, making it susceptible to nucleophilic attack. Solvent effects (e.g., THF vs. DMSO) can be modeled with SMD implicit solvation .

Q. How can hydrogen-bonding interactions in its crystal structure be systematically analyzed?

  • Methodology : Solve the crystal structure via X-ray diffraction (Mo-Kα radiation, SHELX for refinement ). Apply graph-set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use ORTEP-3 for visualization and Mercury for topology analysis .

Critical Analysis of Contradictory Data

  • Example : Variations in reported 1H^1H-NMR shifts for the α-proton (δ 5.8 vs. 6.1 ppm) may arise from solvent polarity or temperature effects. Verify using deuterated DMSO (polar) vs. CDCl₃ (nonpolar) and compare with computed solvent models .
  • Crystallographic Data : Discrepancies in unit cell parameters (e.g., due to polymorphism) require re-refinement using SHELXL and validation via Hirshfeld surface analysis .

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